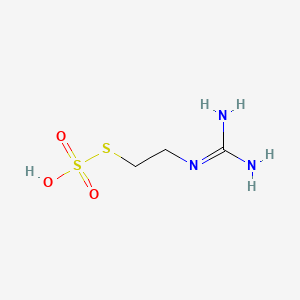
2-Guanidinoethanethiol hydrogen sulfate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Guanidinoethanethiol hydrogen sulfate (ester) involves the reaction of guanidine derivatives with ethanethiol under specific conditions. One common method includes the use of sulfuric acid as a catalyst to facilitate the esterification process . The reaction typically requires controlled temperatures and an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale esterification processes. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. The process may also involve purification steps such as distillation and crystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-Guanidinoethanethiol hydrogen sulfate (ester) undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under oxidative conditions.
Reduction: The guanidine group can be reduced to form amines or other reduced derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, reduced guanidine derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-Guanidinoethanethiol hydrogen sulfate (ester) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Guanidinoethanethiol hydrogen sulfate (ester) involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The thiol group can undergo redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Guanidine hydrochloride: A simpler guanidine derivative used in protein denaturation and as a reagent in organic synthesis.
Ethanethiol: A thiol compound with applications in odorants and as a building block in organic synthesis.
Guanidinoacetic acid: A guanidine derivative used in the synthesis of creatine and as a dietary supplement.
Uniqueness: 2-Guanidinoethanethiol hydrogen sulfate (ester) is unique due to the presence of both guanidine and thiol groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry .
Properties
CAS No. |
7176-65-0 |
|---|---|
Molecular Formula |
C3H9N3O3S2 |
Molecular Weight |
199.3 g/mol |
IUPAC Name |
1-(diaminomethylideneamino)-2-sulfosulfanylethane |
InChI |
InChI=1S/C3H9N3O3S2/c4-3(5)6-1-2-10-11(7,8)9/h1-2H2,(H4,4,5,6)(H,7,8,9) |
InChI Key |
BESWVQPILXAJAZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CSS(=O)(=O)O)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















